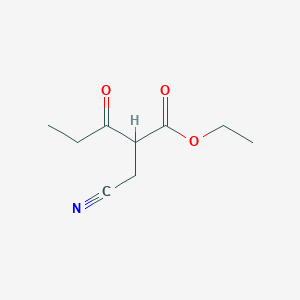![molecular formula C12H14O4 B14197732 4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one CAS No. 920531-29-9](/img/structure/B14197732.png)
4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one is an organic compound that features a furanone core with a propynyl group and an oxanyl ether substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one typically involves the following steps:
Formation of the Propynyl Group: The propynyl group can be introduced via a reaction between propargyl alcohol and an appropriate halide under basic conditions.
Ether Formation: The oxanyl ether linkage is formed by reacting the propynyl intermediate with oxan-2-ol in the presence of a suitable catalyst.
Furanone Core Construction: The final step involves the cyclization of the intermediate to form the furanone core, which can be achieved through various cyclization reactions depending on the starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the furanone core to a more saturated structure.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the propynyl or oxanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism by which 4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary widely depending on
Propriétés
Numéro CAS |
920531-29-9 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3-[3-(oxan-2-yloxy)prop-1-ynyl]-2H-furan-5-one |
InChI |
InChI=1S/C12H14O4/c13-11-8-10(9-16-11)4-3-7-15-12-5-1-2-6-14-12/h8,12H,1-2,5-7,9H2 |
Clé InChI |
DAUAPTYOTRYYIA-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC#CC2=CC(=O)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


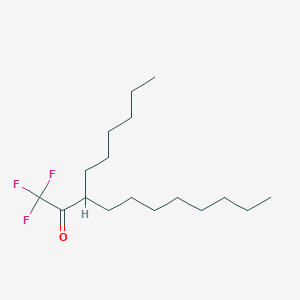
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
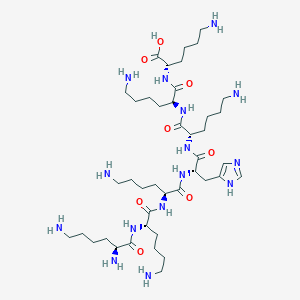

![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)

![N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B14197680.png)
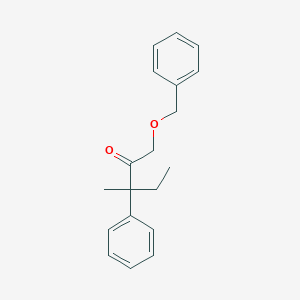

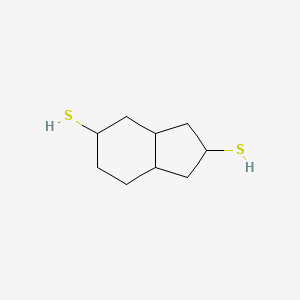
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14197694.png)
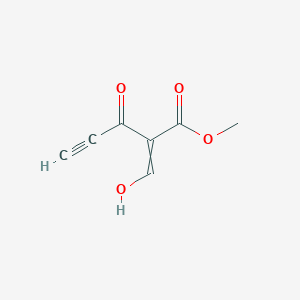
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)
